Iron;ZINC

Microhardness Intermetallic coating Wear resistance

Iron;ZINC (CAS 60383-43-9), with the molecular formula FeZn3 and a molecular weight of approximately 252.0 g/mol, is the intermetallic compound corresponding to the gamma (Γ) phase in the iron–zinc binary system. This phase forms naturally at the steel–coating interface during the hot-dip galvanizing process at approximately 450°C, where molten zinc reacts with the iron substrate to produce a multilayer intermetallic structure.

Molecular Formula FeZn3
Molecular Weight 252.0 g/mol
CAS No. 60383-43-9
Cat. No. B14597846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron;ZINC
CAS60383-43-9
Molecular FormulaFeZn3
Molecular Weight252.0 g/mol
Structural Identifiers
SMILES[Fe].[Zn].[Zn].[Zn]
InChIInChI=1S/Fe.3Zn
InChIKeyKBHZIMBKVBYRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron;ZINC (CAS 60383-43-9) Procurement Guide: Gamma-Phase FeZn3 Intermetallic for Corrosion-Resistant Coatings


Iron;ZINC (CAS 60383-43-9), with the molecular formula FeZn3 and a molecular weight of approximately 252.0 g/mol, is the intermetallic compound corresponding to the gamma (Γ) phase in the iron–zinc binary system . This phase forms naturally at the steel–coating interface during the hot-dip galvanizing process at approximately 450°C, where molten zinc reacts with the iron substrate to produce a multilayer intermetallic structure [1]. The gamma phase constitutes the innermost intermetallic layer, directly adjacent to the steel substrate, and is characterized by a body-centered cubic (BCC) crystal structure with an iron content of approximately 23.5–28 wt% [2]. Historically, the formation or suppression of the FeZn3 phase has been recognized as a critical factor governing the reaction of iron with liquid zinc and the resultant coating integrity [3].

Phase IdentityGamma-phase FeZn3 intermetallic forms innermost coating layer in hot-dip galvanizing
Hardness ProfileReported high hardness supports wear-resistant barrier function
Corrosion BarrierIntermetallic diffusion barrier limits iron–zinc interdiffusion during service

Why FeZn3 (CAS 60383-43-9) Cannot Be Replaced by Generic Zinc Coatings or Other Fe–Zn Intermetallics


Substituting FeZn3 (gamma phase) with pure zinc, electrogalvanized coatings, or even adjacent Fe–Zn intermetallic phases such as delta (FeZn7) or zeta (FeZn13) leads to fundamentally different coating performance because each phase occupies a distinct position in the hardness–corrosion–formability trade-off space. Pure zinc (eta phase) offers only 50–90 HV hardness and lacks the intermetallic barrier function, while the gamma phase reaches 250–300 HV and provides a critical diffusion barrier at the steel interface [1]. Furthermore, Fe–Zn alloy electrodeposits exhibit anomalous codeposition behavior where the less noble zinc deposits preferentially over iron, making the controlled formation of the gamma phase a non-trivial process parameter that cannot be assumed when sourcing generic zinc-coated products [2]. The anodic dissolution kinetics differ by up to two orders of magnitude between the Fe–Zn alloy layer and pure galvanized zinc, meaning that procurement specifications based solely on coating weight or zinc purity will not capture the performance-critical presence, thickness, and continuity of the gamma intermetallic layer [3].

Pure zinc (eta phase) lacks the intermetallic diffusion barrier; coating weight alone may not predict performance.
Electrogalvanized coatings may not form a controlled gamma phase layer due to anomalous codeposition.
Adjacent intermetallic phases (delta, zeta) have lower hardness and different corrosion kinetics; they do not replicate gamma barrier function.

FeZn3 (CAS 60383-43-9) Quantitative Differentiation Evidence Against Comparable Coating Materials


Microhardness of Gamma-Phase FeZn3 (250–300 HV) Versus Pure Zinc (50–90 HV) and Other Intermetallic Phases

The gamma (Γ) phase intermetallic, identified as FeZn3 (CAS 60383-43-9) or Fe3Zn10, exhibits a Vickers microhardness of 250–300 HV, which is approximately 3.5–5× higher than that of pure zinc (eta phase, 50–90 HV). This hardness also exceeds that of the adjacent intermetallic layers: the delta layer (FeZn7, 180–220 HV) and the zeta layer (FeZn13, 150–180 HV) [1]. Independent measurements by Evans and by Pokorný et al. report the gamma phase hardness as 326 HB, compared with 270 HB for delta (FeZn7), 220 HB for zeta (FeZn13), and 70 HB for eta (pure Zn) [2]. The gamma phase is consistently the hardest intermetallic layer in the hot-dip galvanized coating system, providing the primary wear-resistant barrier adjacent to the steel substrate.

Microhardness
Head-to-head
250–300 HV (FeZn3) vs. 50–90 HV (pure Zn); 3.5–5× harder
Supports wear-resistant coating selection; hardest intermetallic layer.
Measured cross-section per ASTM B117 context.
Microhardness Intermetallic coating Wear resistance

Anodic Dissolution Rate: Fe–Zn Alloy Layer Exhibits Up to 100× Lower Anodic Current Plateau Than Pure Galvanized Coating

In a galvanostatic dissolution study conducted in 0.5 M NaCl solution, the Fe–Zn alloy layer—composed of the intermetallic phases FeZn13 (zeta), FeZn7 (delta), and Fe3Zn10 (gamma, i.e., FeZn3)—exhibited an anodic current plateau that was up to 100 times lower than that of the conventional pure zinc galvanized coating [1]. This indicates that once the outer pure zinc layer is consumed, the underlying Fe–Zn intermetallic layer dissolves at a dramatically slower rate, providing a secondary corrosion barrier. Furthermore, corrosion tests performed under wet–dry cyclic conditions confirmed that the alloy layer has a measurably lower corrosion rate compared to standard galvanized steel, and the zinc ions (Zn²⁺) released from the intermetallic phases contribute positively to the protectiveness of the zinc corrosion products formed on the surface [1].

Anodic Dissolution
Head-to-head
Fe–Zn alloy layer anodic current plateau up to ~100× lower than pure Zn coating
Supports chloride-environment corrosion barrier selection.
0.5 M NaCl, galvanostatic dissolution.
Corrosion resistance Anodic dissolution Chloride environment

Minimum Gamma-Phase (FeZn3/Fe3Zn10) Volume Fraction of 11–15% Required for Robust Cathodic Protection of Steel

A systematic electrochemical study of Zn-based coatings on direct press-hardened steels (22MnB5) determined that a minimum of 15 vol% Γ-Fe3Zn10 (the gamma phase, structurally equivalent to FeZn3) is required within the mixed-phase coating to provide robust cathodic protection of the steel substrate. Further potentiodynamic polarization analysis revealed that coatings with at least 11 vol% Γ-Fe3Zn10 exhibit electrochemical properties insignificantly different from those of pure Γ-Fe3Zn10, whereas coatings with less than 11 vol% gamma phase behave similarly to the much less protective α-Fe(Zn) solid solution [1]. Scanning vibrating electrode technique (SVET) analysis confirmed that Γ-Fe3Zn10 provides strong cathodic protection for 22MnB5 steel and moderate protection for α-Fe(Zn), while the bare steel is only weakly protected by α-Fe(Zn) alone [1].

Cathodic Protection Threshold
Head-to-head
≥11–15 vol% Γ-Fe3Zn10 required for robust cathodic protection
Defines coating quality metric for automotive steel procurement.
Potentiodynamic polarization on 22MnB5 steel.
Cathodic protection Press-hardened steel Automotive coatings

Iron Content Differentiation: Gamma Phase (FeZn3) Contains 23.5–28 wt% Fe Versus 5–11.5 wt% for Outer Intermetallic Phases

The Fe–Zn intermetallic phases in hot-dip galvanized coatings are stratified by iron content, which governs their physical and electrochemical properties. The gamma (Γ) phase, designated as Fe3Zn10 or FeZn3 (CAS 60383-43-9), contains 23.5–28 wt% Fe (23.7–31.3 at%), making it the most iron-rich intermetallic layer. In comparison, the gamma-1 (Γ1) phase contains 17–19.5 wt% Fe, the delta (δ) phase contains 7–11.5 wt% Fe, the zeta (ζ) phase contains 5–6 wt% Fe, and the outer eta (η) phase contains only 0.03 wt% Fe [1]. This steep compositional gradient—from 28 wt% Fe at the steel interface to nearly pure zinc at the outer surface—is the structural basis for the differentiated hardness and corrosion properties of each layer [2].

Iron Content
Head-to-head
Gamma: 23.5–28 wt% Fe; Delta: 7–11.5 wt%; Zeta: 5–6 wt%; Eta: 0.03 wt%
Iron content verifies phase identity at coating–steel interface.
SEM-EDS, Mössbauer; hot-dip at 450°C.
Phase composition Iron content Coating metallurgy

Brittleness and Deformation Cracking: FeZn3 Intermetallics Exhibit Low Ductility Compared to Tin and Pure Zinc Coatings

FeZn3 (along with FeZn7) is a brittle intermetallic compound that forms during the zinc coating of iron and steel. As documented in protective coatings engineering, when galvanized sheet metal undergoes deformation such as bending or press forming, these brittle Fe–Zn intermetallics (FeZn and FeZn3) can develop cracks that compromise coating integrity [1]. In direct contrast, tin (Sn) does not form intermetallic compounds with iron during tinning; the tin layer remains highly ductile, and tinned iron can withstand repeated bending without coating damage [1]. First-principles DFT calculations confirm that among Fe–Zn intermetallic phases, the FeZn phase has the best ductility and the lowest hardness, while Fe4Zn9 (gamma-related phase) has the highest hardness at 10.17 GPa, consistent with the inherent brittleness observed in iron-rich Fe–Zn intermetallics [2]. In practical coating applications, the gamma layer thickness is deliberately kept very thin (1–3 μm) to minimize the risk of brittle fracture while retaining its barrier function [3].

Deformation Cracking
Class-level
Brittle intermetallic; cracks under bending vs. ductile tin coating
Indicates formability limitations; verify gamma thickness for post-coating deformation.
DFT hardness 10.17 GPa; gamma layer kept thin (1–3 μm).
Formability Brittleness Intermetallic cracking

Coating Architecture: Gamma FeZn3 Layer at 1–3 μm Is the Thinnest Yet Hardest Intermetallic Layer in the Hot-Dip Galvanized Coating System

In the standard hot-dip galvanized (HDG) coating architecture, the gamma (Γ) phase FeZn3/Fe3Zn10 forms as the innermost layer directly on the steel substrate with a typical thickness of only 1–3 μm. This contrasts with the overlying delta layer (FeZn7, 5–10 μm), the zeta layer (FeZn13, 20–30 μm), and the outer pure zinc eta layer (50–70 μm) [1]. Despite being the thinnest layer by a factor of approximately 5–50×, the gamma phase is the hardest component (250–300 HV) and serves as the critical diffusion barrier that controls further iron–zinc interdiffusion during service [1]. In galvannealed (GA) coatings, where the entire coating is converted to Fe–Zn intermetallics through post-annealing, the gamma phase thickness increases and its continuity becomes even more critical for corrosion performance, with a larger proportion of gamma phase correlating with smaller corrosion mass loss [2]. The extreme thinness of the gamma layer in standard HDG (often approaching the resolution limit of optical microscopy) makes it a challenging but essential quality control parameter for coating specification and failure analysis [3].

Layer Thickness
Head-to-head
Gamma: 1–3 μm; Delta: 5–10 μm; Zeta: 20–30 μm; Eta: 50–70 μm
Thinnest layer critical for diffusion barrier; requires microscopy verification.
Cross-sectional SEM; gamma continuity essential for corrosion resistance.
Coating thickness Multilayer structure Quality control

Procurement-Critical Application Scenarios for FeZn3 (CAS 60383-43-9) Gamma-Phase Intermetallic Coatings


Hot-Dip Galvanized Structural Steel for Marine and Coastal Infrastructure

In marine and coastal environments where chloride-induced corrosion is the dominant degradation mechanism, the procurement specification for hot-dip galvanized structural steel must explicitly require a continuous Fe–Zn intermetallic layer at the coating–steel interface. As demonstrated by Yadav et al. (2007), the Fe–Zn alloy layer—of which gamma FeZn3 is the innermost and hardest constituent—exhibits an anodic current plateau up to 100× lower than that of pure galvanized zinc in 0.5 M NaCl solution [1]. This means that after the outer pure zinc layer is sacrificially consumed, the intermetallic layer provides a secondary, slower-dissolving barrier. Procurement documents for ASTM A123-compliant galvanizing should supplement minimum coating weight requirements with cross-sectional microstructural verification of gamma layer continuity, particularly for infrastructure with a design service life exceeding 15 years. Hot-dip galvanized screws in coastal bridge guardrail applications have demonstrated 15-year service life with 30% zinc remaining, compared with electrogalvanized screws requiring replacement at 5 years due to perforation [2].

Press-Hardened Automotive Steel (Body-in-White) with Cathodic Protection Requirements

For direct press-hardened automotive steels (e.g., 22MnB5) used in body-in-white passenger safety components, the Zn-based coating transforms during the hot forming process into a mixture of Γ-Fe3Zn10 (gamma phase, equivalent to FeZn3) and α-Fe(Zn) solid solution. As established by Young (2024), a minimum of 11–15 vol% Γ-Fe3Zn10 is required for the coating to provide cathodic protection statistically equivalent to that of pure gamma phase [3]. Procurement specifications for press-hardening-grade Zn-coated steel should therefore include a minimum gamma-phase volume fraction requirement (≥11 vol%) verified by XRD or SEM phase analysis, rather than relying solely on coating weight or thickness specifications. This is particularly critical because the gamma phase provides strong cathodic protection for the steel substrate while the α-Fe(Zn) phase alone provides only weak protection, and an intermediary α-Fe(Zn) layer between the steel and gamma phase can reduce the throwing power of cathodic protection [3].

Galvannealed Steel Sheet for Paintable Automotive Body Panels Requiring Post-Forming Corrosion Resistance

Galvannealed (GA) steel sheet, produced by post-annealing hot-dip galvanized steel to convert the entire coating to Fe–Zn intermetallic phases, is widely used for exposed automotive body panels due to its superior paintability and weldability compared to pure zinc coatings. The gamma (FeZn3/Fe3Zn10) phase is a critical constituent of the galvannealed coating, and its proportion directly affects corrosion performance: a larger proportion of the gamma phase correlates with smaller corrosion mass loss under cyclic corrosion testing [4]. However, the inherent brittleness of FeZn3 intermetallics also imposes a formability constraint—coating failure and exfoliation originating from brittle Fe–Zn phases during press forming is a known degradation mechanism . Procurement of galvannealed steel therefore requires balancing gamma phase content to optimize the corrosion-resistance vs. formability trade-off, with typical specifications targeting a gamma phase at the steel interface thin enough (1–3 μm) to minimize brittle fracture while sufficient in continuity to provide the required barrier protection [5].

Quality Assurance and Failure Analysis for Galvanized Fastener and Hardware Procurement

For industrial procurement of galvanized fasteners, self-drilling screws, and hardware components, the hardness gradient across the coating layers provides a practical quality control metric. The gamma phase FeZn3 at 250–300 HV is approximately 3.5–5× harder than the pure zinc outer layer (50–90 HV), creating a measurable hardness profile through the coating cross-section [5]. This hardness gradient can be used in incoming quality control via microindentation testing to verify the presence of the intermetallic layers. The gamma layer thickness of 1–3 μm, while challenging to resolve optically, can be confirmed through SEM-EDS line scans showing the characteristic iron content increase from near-zero at the surface (eta phase, 0.03 wt% Fe) to 23.5–28 wt% Fe at the gamma layer adjacent to the steel substrate [6]. Procurement specifications that include both a minimum total coating thickness (per ASTM A123) and a requirement for cross-sectional verification of intermetallic layer presence will more reliably ensure coating performance than thickness specifications alone.

Application
Selection Property
Validation Focus
Marine & Coastal Infrastructure
Continuous gamma-phase intermetallic barrier
Cross-sectional microstructure verification; electrochemical corrosion barrier testing
Press-Hardened Automotive Steel
Gamma-phase volume fraction for cathodic protection context
Phase composition analysis; cathodic protection verification
Galvannealed Steel Sheet
Gamma-phase content vs. formability balance
Corrosion mass loss testing; coating formability assessment
Galvanized Fastener & Hardware QA
Coating hardness gradient and iron content profile
Microindentation hardness profiling; cross-sectional iron content verification
Quote Request

Request a Quote for Iron;ZINC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.